MAO‑A Inhibition: Drastically Weaker Potency Versus the 4‑Methylquinoline Scaffold
The target compound exhibits an IC₅₀ > 100 000 nM (> 100 μM) against recombinant human MAO‑A [1], indicating essentially negligible inhibition. In contrast, the simpler 4‑methylquinoline scaffold (lacking the 2‑amino alcohol moiety) competitively inhibits MAO‑A with a Kᵢ of 23.4 ± 1.8 μM [2]. The >4‑fold reduction in MAO‑A affinity upon converting 4‑methylquinoline to the fully elaborated 2‑amino‑N‑methyl‑propan‑1‑ol derivative demonstrates that the amino‑alcohol side chain sterically and/or electronically disfavours MAO‑A binding. This property is the inverse of the affinity trend observed for many 8‑aminoquinoline antimalarials (e.g., primaquine), which retain moderate MAO‑A inhibition [3].
| Evidence Dimension | MAO‑A inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ > 1.00 × 10⁵ nM (>100 μM) |
| Comparator Or Baseline | 4‑Methylquinoline: Kᵢ = 23.4 ± 1.8 μM (competitive inhibition) |
| Quantified Difference | >4.3‑fold weaker (target), directionality reversed compared to 8‑aminoquinolines |
| Conditions | Recombinant human MAO‑A, kynuramine conversion to 4‑hydroxyquinoline, fluorescence assay, 20 min incubation [1]; human brain synaptosomal mitochondria, kynuramine substrate [2] |
Why This Matters
For studies requiring selective MAO‑B inhibition without concomitant MAO‑A engagement, this compound provides a >100 μM MAO‑A safety window, whereas the parent 4‑methylquinoline scaffold would produce confounded dual‑target effects.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data for MAO‑A. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed 2026‑05‑13). View Source
- [2] Naoi, M.; Nagatsu, T. Inhibition of Type A Monoamine Oxidase by Methylquinolines and Structurally Related Compounds. J. Neurochem. 1988, 50, 1105–1110. DOI: 10.1111/j.1471-4159.1988.tb10579.x. View Source
- [3] Chaurasiya, N. D.; et al. Enantioselective Interactions of Anti‑Infective 8‑Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals 2021, 14, 398. DOI: 10.3390/ph14050398. View Source
